Sulfamethoxazole

Catalog No.
S544120
CAS No.
723-46-6
M.F
C10H11N3O3S
M. Wt
253.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfamethoxazole

CAS Number

723-46-6

Product Name

Sulfamethoxazole

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)

InChI Key

JLKIGFTWXXRPMT-UHFFFAOYSA-N

SMILES

CC1=CC(NS(=O)(C2=CC=C(N)C=C2)=O)=NO1

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION
Insoluble in ethyl ether
In water, 610 mg/L at 37 °C
The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale.
4.59e-01 g/L

Synonyms

Gantanol, Sulfamethoxazole, Sulfamethylisoxazole, Sulfisomezole, Sulphamethoxazole

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N

Description

The exact mass of the compound Sulfamethoxazole is 253.0521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)610 mg/l (at 37 °c)practically insol in water, ether & chloroform; 1 g in 50 ml alcohol & about 4 ml acetone; dissolves in hcl hydrogen chloride or sodium hydroxide soln through salt formationinsoluble in ethyl etherin water, 610 mg/l at 37 °cthe solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. when solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. at its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. sulfamethoxazole lowered trimethoprim solubility by 13-74%. similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. in water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale.4.59e-01 g/l>38 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757328. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Antiinfectives for systemic use -> Antibacterials for systemic use -> Sulfonamides and trimethoprims -> Intermediate-acting sulfonamides -> Antibiotics. However, this does not mean our product can be used or applied in the same or a similar way.
  • Combination Therapy

    Sulfamethoxazole is most commonly used in combination with trimethoprim, another antibiotic, to create a synergistic effect. This combination, known as trimethoprim/sulfamethoxazole (TMP/SMX), has a broader spectrum of activity and can be used to study how bacteria develop resistance to antibiotics in general.

  • Selective Antibacterial Action

    Sulfamethoxazole works by inhibiting folic acid synthesis in bacteria. This specific mode of action allows researchers to study bacterial physiology and metabolism, particularly the pathways involved in folate production [].

  • Model Organism Studies

    Due to its well-understood mechanism of action and relatively low toxicity in some model organisms, sulfamethoxazole can be used to study infectious diseases in animals like Caenorhabditis elegans (roundworm) and Danio rerio (zebrafish) [, ].

  • Antiprotozoal Activity

    While primarily used against bacteria, sulfamethoxazole also exhibits some activity against certain protozoa. Researchers have used it to study parasitic infections, including those caused by Toxoplasma gondii (toxoplasmosis) [].

Sulfamethoxazole is a bacteriostatic sulfonamide antibiotic widely used to treat various bacterial infections, including urinary tract infections, bronchitis, and prostatitis. Its chemical formula is C10H11N3O3SC_{10}H_{11}N_{3}O_{3}S, with a molar mass of approximately 253.28 g/mol. The compound is a structural analog of para-aminobenzoic acid (PABA), which allows it to competitively inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis. This inhibition prevents the conversion of PABA into dihydrofolic acid, thereby disrupting DNA synthesis and bacterial growth .

, primarily involving its interaction with biological systems:

  • Inhibition of Dihydropteroate Synthase: Sulfamethoxazole competes with PABA for binding to dihydropteroate synthase, leading to decreased levels of dihydrofolate and subsequent inhibition of folate-dependent processes .
  • Metabolism: In the human liver, sulfamethoxazole is metabolized into several metabolites, including N4-acetyl-, N4-hydroxy-, and N-glucuronide conjugates. The CYP2C9 enzyme plays a significant role in forming the N4-hydroxy metabolite .
  • Oxidation Reactions: Hydroxyl radicals can oxidize sulfamethoxazole in aqueous solutions, demonstrating its reactivity under specific conditions .

The synthesis of sulfamethoxazole can be accomplished through several methods:

  • Reaction with Para-Acetamidobenzenesulfonyl Chloride: One common method involves reacting 3-amino-5-methylisoxazole with para-acetamidobenzenesulfonyl chloride. The acetyl group is subsequently cleaved to yield sulfamethoxazole .
  • Decarboxylation Method: Another synthesis approach starts with the decarboxylation of N-(5-methylisoxazole-3-yl)-carbamic acid to produce 5-methylisoxazole-3-amine, which is further processed to form sulfamethoxazole .

Sulfamethoxazole is primarily used in combination with trimethoprim to enhance its therapeutic efficacy. This combination therapy is effective in treating a range of infections due to its synergistic effects on bacterial folate metabolism. It has been employed in treating:

  • Urinary tract infections
  • Respiratory tract infections
  • Certain types of gastrointestinal infections
  • Pneumocystis pneumonia in immunocompromised patients .

Sulfamethoxazole has been studied for its interactions with various substances:

  • Drug Interactions: It can interact with other medications metabolized by the liver enzymes CYP2C9 and NAT, potentially leading to altered drug levels and increased toxicity .
  • Immunoallergic Reactions: Studies indicate that sulfamethoxazole may induce immunoallergic reactions through intracellular protein haptenation by its nitroso metabolite .

Sulfamethoxazole belongs to a class of sulfonamide antibiotics that share similar mechanisms of action but differ in their chemical structures and pharmacological properties. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
SulfanilamideC7H10N4O3SC_7H_10N_4O_3SFirst sulfonamide antibiotic; simpler structure than sulfamethoxazole
SulfadiazineC10H10N4O2SC_{10}H_{10}N_4O_2SUsed primarily for treating infections in veterinary medicine
TrimethoprimC14H18N4O3C_{14}H_{18}N_4O_3Often combined with sulfamethoxazole; inhibits dihydrofolate reductase
SulfaguanidineC11H13N5O2SC_{11}H_{13}N_5O_2SPrimarily used in veterinary medicine; effective against intestinal infections

Uniqueness of Sulfamethoxazole: Sulfamethoxazole's unique feature lies in its dual action when combined with trimethoprim, targeting two sequential steps in folate synthesis, which enhances its efficacy against resistant bacterial strains compared to other sulfonamides used alone .

Purity

>99% (or refer to the Certificate of Analysis)

Physical Description

Crystals or white powder. (NTP, 1992)
Solid

Color/Form

Yellow-white powder
Almost white
Crystals from dilute ethanol
WHITE TO OFF-WHITE CRYSTALLINE POWDER
Colorless crystalline powde

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

253.05211239 g/mol

Monoisotopic Mass

253.05211239 g/mol

Heavy Atom Count

17

Taste

Bitter

LogP

0.89
0.89 (LogP)
log Kow = 0.89
0.7

Odor

Odorless
PRACTICALLY ODORLESS

Decomposition

When heated to decomposition it emits very toxic fumes of nitroxides and sulfoxides.

Appearance

Solid powder

Melting Point

333 °F (NTP, 1992)
167 °C
MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/
MP: 171 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JE42381TNV

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 53 of 123 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 70 of 123 companies with hazard statement code(s):;
H315 (81.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (81.43%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (81.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (12.86%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sulfamethoxazole is indicated in combination with trimethoprim, in various formulations, for the following infections caused by bacteria with documented susceptibility: urinary tract infections, acute otitis media in pediatric patients (when clinically indicated), acute exacerbations of chronic bronchitis in adults, enteritis caused by susceptible _Shigella_, prophylaxis and treatment of _Pneumocystis jiroveci_ pneumonia, and travelers' diarrhea caused by enterotoxigenic _E. coli_. In Canada, additional indications include the adjunctive treatment of cholera, treatment of bacillary dysentery, nocardiosis, and second-line treatment of brucellosis in combination with [gentamicin] or [rifampicin].

Therapeutic Uses

Anti-Infective Agents /SRP: Antibacterial/
/Sulfamethoxazole is indicated/ for the treatment of urinary tract infections due to susceptible strains of the following organisms: Escherichia coli, Klebsiella species, Enterobacter species, Morganella morganii, Proteus mirabilis and Proteus vulgaris. It is recommended that initial episodes of uncomplicated urinary tract infections be treated with a single effective antibacterial agent rather than the combination. /Bactrim (sulfamethoxazole and trimethoprim); Included in US product label/
/Sulfamethoxazole is indicated/ for the treatment of acute otitis media in pediatric patients due to susceptible strains of Streptococcus pneumoniae or Haemophilus influenzae when in the judgment of the physician sulfamethoxazole and trimethoprim offers some advantage over the use of other antimicrobial agents. To date, there are limited data on the safety of repeated use of BACTRIM in pediatric patients under two years of age. Bactrim is not indicated for prophylactic or prolonged administration in otitis media at any age. /Bactrim (sulfamethoxazole and trimethoprim); Included in US product label/
For the treatment of acute exacerbations of chronic bronchitis due to susceptible strains of Streptococcus pneumoniae or Haemophilus influenzae when in the judgment of the physician Bactrim offers some advantage over the use of a single antimicrobial agent. /Bactrim (sulfamethoxazole and trimethoprim); Included in US product label/
For more Therapeutic Uses (Complete) data for SULFAMETHOXAZOLE (24 total), please visit the HSDB record page.

Pharmacology

Sulfamethoxazole is a bacteriostatic sulfonamide antibiotic that inhibits a critical step in bacterial folate synthesis. It is generally given in combination with [trimethoprim], a dihydrofolate reductase inhibitor, which inhibits the reduction of dihydrofolic acid to tetrahydrofolic acid.[L11830] Studies have shown that bacterial resistance develops more slowly with the combination of the two drugs than with either trimethoprim or sulfamethoxazole alone, as together they inhibit sequential steps in the bacterial folate synthesis pathway.[L11830] Sulfonamides, including sulfamethoxazole, have been implicated in hypersensitivity reactions - these agents should be discontinued at the first sign of a developing rash, as this may signal the start of a more severe reaction such as Stevens-Johnson syndrome or toxic epidermal necrolysis. Sulfamethoxazole treatment may contribute to folate deficiency and should therefore be used with caution in patients at a higher risk of developing a deficiency. Hemolysis has been observed in patients with glucose-6-phosphate dehydrogenase deficiency who are using sulfamethoxazole/trimethoprim.[L11830]
Sulfamethoxazole is a sulfonamide bacteriostatic antibiotic that is most commonly used in combination with trimethoprim as the drug Bactrim. Sulfamethoxazole competitively inhibits dihydropteroate synthase preventing the formation of dihydropteroic acid, a precursor of folic acid which is required for bacterial growth.

MeSH Pharmacological Classification

Anti-Infective Agents

ATC Code

J01EC01
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01E - Sulfonamides and trimethoprim
J01EC - Intermediate-acting sulfonamides
J01EC01 - Sulfamethoxazole

Mechanism of Action

Sulfamethoxazole is a sulfonamide that inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA). Most bacteria meet their need for folic acid by synthesizing it from PABA, as opposed to Animalia that require exogenous folic acid sources. Sulfamethoxazole competitively inhibits dihydropteroate synthase, the enzyme responsible for bacterial conversion of PABA to dihydrofolic acid. Inhibition of this pathway prevents the synthesis of tetrahydrofolate and, ultimately, the synthesis of bacterial purines and DNA, resulting in a bacteriostatic effect.
Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/
/Sulfonamides inhibit bacterial growth by preventing para-aminobenzoic acid (PABA) from being incorporated/ into dihydropteroic acid, the immediate precursor of folic acid. Sensitive microorganisms are those that must synthesize their own folic acid; bacteria that can utilize preformed folate are not affected. Bacteriostasis induced by sulfonamides is counteracted by PABA competitively. Sulfonamides do not affect mammalian cells by this mechanism, since they require preformed folic acid and cannot synthesize it. /Sulfonamides/
Sulfonamides are broad-spectrum, bacteriostatic anti-infectives. They are structural analogs of para-aminobenzoic acid and competively inhibit a bacterial enzyme, dihydropteroate synthetase, that is responsible for incorporation of para-aminobenzoic acid into dihydrofolic acid. This blocks the synthesis of dihydrofolic acid and decreases the amount of metabolically active tetrahydrofolic acid, a cofactor for the synthesis of purines, thymidine, and DNA. /Sulfonamides/
The hydroxylamine and nitroso metabolites formed by N4-oxidation of sulfonamides are thought to be involved in the pathogenesis of idiosyncratic reactions to this class of drugs. Idiosyncratic reactions to sulfonamides are characterized by multisystemic toxicity, including hepatitis, nephritis, dermatitis, and blood dyscrasias (aplastic anemia, agranulocytosis). Previously it has been shown that cytochrome p-450 in the liver metabolizes sulfamethoxazole to its hydroxylamine metabolite. In this paper the N4-oxidation of sulfamethoxazole by activated monocytes and neutrophils (human and canine) to form sulfamethoxazole hydroxylamine and nitrosulfamethoxazole is reported. The presumed nitroso intermediate was not detected. Purified myeloperoxidase and prostaglandin H synthase were also capable of mediating the oxidation of sulfamethoxazole. The present studies suggest that myeloperoxidase is responsible for the observed oxidation by phagocytic cells. Oxidation by neutrophils may play a role in agranulocytosis, and oxidation by monocytes may facilitate antigen presentation. Extrahepatic bioactivation of sulfonamides by peroxidases in phagocytic cells and other tissues may be important in determining the range of adverse reactions to sulfonamides that occur.
Hypersensitivity syndromes are severe drug induced side effects with skin rashes, fever and/or multiorgan-system abnormalities which are not pharmacologically related. ... These reactions are considered to be immune-mediated but the precise mechanisms are not completely understood. Clinical features, which resemble and EBV infection, and some immunological studies suggest that T-cell mediated immunity is involved in the pathogenesis of this rare disease. In the literature, allopurinol and anticonvulsant hypersensitivity syndromes are clinically well characterized entities, while the definition of hypersensitivity syndrome elicited by other drugs is rather confusing. ... Two patients, one with sulfamethoxazole- and one with allopurinol-induced hypersensitivity syndrome /are presented/. In both cases a lymphocyte transformation test (LTT) was performed and /investigators/ analyzed the T-cell activation parameters CD25 and HLA-DR on CD4- and CD8- T-cells to demonstrate in vivo activation of T-cells during the active disease. Both patients show increased activation of T-cells with elevated levels of HLA-DR on CD8+ cells. The T-cell activation correlated with the clinical course. /The/ data supports an immunological pathogenesis for hypersensitivity syndromes and the concept that drug specific T-cells are involved in hypersensitivity syndromes.

Vapor Pressure

6.93X10-8 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide

Other CAS

723-46-6

Absorption Distribution and Excretion

Sulfamethoxazole is rapidly absorbed following oral administration and has a bioavailability of 85-90%. The Tmax is approximately 1-4 hours following oral administration, and the Cmax at steady-state is 57.4 - 68.0 μg/mL.
Elimination occurs primarily via glomerular filtration and tubular secretion in the kidneys, with urine concentrations generally considerably higher than plasma concentrations. Approximately 84.5% of a single oral dose of sulfamethoxazole is recovered in the urine within 72 hours, of which ~30% is free sulfamethoxazole and the remainder is the N4-acetylated metabolite.
The volume of distribution sulfamethoxazole following a single oral dose was found to be 13 L. Sulfamethoxazole distributes into sputum, vaginal fluid, middle ear fluid, breast milk, and the placenta.
The oral and renal clearance of sulfamethoxazole have been estimated as 1.2 ± 0.2 and 0.22 ± 0.05 L/h, respectively.
In urine, approximately 20% of the sulfamethoxazole present is unchanged drug, 50-70% is the acetylated derivative, and 15-20% is the glucuronide conjugate.
Sulfamethoxazole is widely distributed into most body tissues. Sulfamethoxazole crosses the placenta. In general, the total serum protein binding of sulfamethoxazole is considered to be 50-70%; the acetylated metabolite of sulfamethoxazole is protein bound to a somewhat greater extent than is the unmetabolized drug. In uremic patients, serum protein binding of sulfamethoxazole is reduced. Sulfamethoxazole has an apparent volume of 10-16 liters. In uremic patients, the apparent volume of distribution of sulfamethoxazole increases substantially; this increase is partly caused by reduced binding of the drug to serum proteins.
Individual sulfonamides differ markedly in their absorption, distribution, and elimination. With the exception of sulfapyrimidine and sulfasalazine, which are only slightly absorbed, sulfonamides are generally well absorbed from the GI tract. Approximately 70-90% of an oral dose of the absorbable sulfonamides is reportedly absorbed from the small intestine; small amounts may also be absorbed from the stomach. Sulfamethizole and sulfisoxazole (no longer commercially available in the US) are absorbed rapidly; peak blood concentrations are usually obtained within 2-4 hours. Sulfadiazine and sulfapyridine are absorbed at a slower rate with peak blood concentrations occurring within 3-7 hours. Administration of oral sulfonamides with food appears to delay, but not reduce, absorption of the drugs. /Sulfonamides/
Absorption of sulfonamides from the vagina, respiratory tract, or abraded skin is variable and unreliable; however, enough drug may be absorbed to induce sensitization or toxicity. /Sulfonamides/
For more Absorption, Distribution and Excretion (Complete) data for SULFAMETHOXAZOLE (17 total), please visit the HSDB record page.

Metabolism Metabolites

Sulfamethoxazole metabolism is mediated primarily by arylamine N-acetyltransferase (NAT) enzymes, which are responsible for acetylation of sulfamethoxazole at its N4 position. Sulfamethoxazole may also undergo oxidation at its C5 and N4 atoms, the latter of which is catalyzed by CYP2C9. Glucuronidation of the N4 atom, likely mediated by unspecified UGT enzymes, is an additional minor route of metabolism. None of the identified metabolites of sulfamethoxazole appear to carry antimicrobial activity. The hydroxylamine metabolite of sulfamethoxazole, generated via oxidation by CYP2C9, may be further converted to a more reactive nitroso- metabolite.
Although the liver is the major site of metabolism, sulfonamides may also be metabolized in other body tissues. Most sulfonamides are metabolized mainly by N4-acetylation. The degree of acetylation, which is a function of time, varies from less than 5% for sulfamethizole to up to 40% for sulfadiazine. The N4-acetyl metabolites, which do not possess antibacterial activity, have greater affinity for plasma albumin than does the nonacetylated drug and are usually less soluble than the parent sulfonamide, particularly in acidic urine. Like acetyl derivatives, glucuronide derivatives do not possess antibacterial activity; however, glucuronide derivatives are water soluble, appear to resemble the nonacetylated sulfonamide in plasma binding capacity, and have not been associated with adverse effects. /Sulfonamides/
The in vitro biotransformation of three sulfonamides ... was studied using primary cultures of pig hepatocytes. Incubation of monolayer cultures with sulfadimethoxine (SDM), sulfamethoxazole (SMZ) and 14C-sulfadimidine (SDD) resulted in the formation of the corresponding N4-acetylsulfonamide to different extents, depending upon the molecular structure of the drug. Addition of the acetylsulfonamides to the cells showed that these compounds were deacetylated, each to a different extent. A relatively low degree of acetylation (in case of 14C-sulfadimidine) was paralleled by extensive deacetylation (i.e. AcSDD), whereas extensive acetylation (i.e.sulfamethoxazole) was in concert with minor deacetylation (i.e.AcSMX). The addition of bovine serum albumin to the medium resulted in a decrease in conversion of sulfonamides as well as acetylsulfonamides. ...
The acetylation pattern of sulfamethoxazole was examined in six male and 16 female healthy volunteers selected according to their acetylation phenotype by analysis of the acetylation pattern of sulfadimidine. They were given a single oral dose of 10 mg/kg bw sulfamethoxazole, and blood (at 6 hr) and urine (0-6 hr) were analysed for the presence of total and free sulfamethoxazole (total minus free was considered to be the acetylated form). Sulfamethoxazole did not appear to undergo polymorphic acetylation.
Acetylation of sulfamethoxazole by human hepatic monomorphic (NAT1) and polymorphic (NAT2) arylamine N-acetyltransferase showed a higher affinity for the monomorphic enzyme (Kmax, 1.2 mmol/L and approximately 5 mmol/L for NAT1 and NAT2, respectively). The higher affinity for NAT1 indicated that acetylation by this enzyme predominates at therapeutic plasma concentrations, in agreement with the observed monomorphic acetylation of sulfamethoxazole in vivo. There were no differences in affinity between human recombinant NAT1 and NAT2 enzymes in converting sulfamethoxazole hydroxylamine to the reactive N-acetoxysulfamethoxazole.
For more Metabolism/Metabolites (Complete) data for SULFAMETHOXAZOLE (12 total), please visit the HSDB record page.
Sulfamethoxazole has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]oxane-2-carboxylic acid, Acetylsulfamethoxazole, and Sulfamethoxazole N4-hydroxylamine.

Wikipedia

Sulfamethoxazole
Dicyclopentadiene

Drug Warnings

The number of conditions for which the sulfonamides are therapeutically useful and constitute drugs of first choice has been reduced sharply by the development of more effective antimicrobial agents and by the gradual increase in the resistance of a number of bacterial species to this class of drugs. /Sulfonamides/
Precautions must be observed to avoid sulfamethoxazole crystalluria because of high percentage of acetylated, relatively insoluble form of drug in urine.
The leukopenic and thrombocytopenic effects of sulfonamides may result in an increased incidence of certain microbial infections, delayed healing, and gingival bleeding. If leukopenia or thrombocytopenia occurs, dental work should be deferred until blood counts have returned to normal. Patients should be instructed in proper oral hygiene, including caution in use of regular toothbrushes, dental floss, and toothpicks. /Sulfonamides/
About 75% of the untoward effects involve the skin. ...trimethoprim-sulfamethoxazole has been reported to cause up to three times as many dermatological reactions as does sulfisoxazole when given alone. /co-trimoxazole/
For more Drug Warnings (Complete) data for SULFAMETHOXAZOLE (27 total), please visit the HSDB record page.

Biological Half Life

The average serum half-life of sulfamethoxazole is 10 hours and may be increased in patients with severely impaired renal function.
Half life of sulfamethoxazole in babies during first 10 days of life is considerably longer than in adults. It falls rapidly, being about 9 hr at 3 wk of age and 4-5 hr at 1 yr. It then increases toward half life characteristic for adults, namely, 10-11 hr.
In individuals with normal renal function, the elimination half-life of sulfamethoxazole is 7-12 hours. The elimination half-life of sulfamethoxazole begins to increase appreciably when the creatinine clearance rate decreases to about 30 mL/minute, and in patients with creatinine clearances of less than 10 mL/minute, a half-life of 22-50 hours has been reported.
Sulfonamides are generally classified as short-acting, intermediate-acting, or long-acting depending on the rate at which they are absorbed and eliminated. Sulfamethizole, sulfasalazine, and sulfisoxazole are generally considered to be short-acting sulfonamides and reportedly have plasma half-lives of about 4-8 hours. Sulfadiazine and sulfapyridine are generally considered to be intermediate-acting sulfonamides and reportedly have plasma half-lives of about 7-17 hours. /Sulfonamides/
The disposition kinetics of a single oral dose of sulfamethoxazole administered as a 960 mg dose of a combination product with trimethoprim (co-trimoxazole) were studied in 6 healthy male volunteers (aged 23 to 29 yr) and in 15 untreated pulmonary tuberculosis patients. The elimination half-life in healthy volunteers ranged from 8.67 to 13.7 hr and in patients, 6.5 to 13.5 hr. No significant difference in the elimination half-lives were found in healthy male volunteers and untreated patients with pulmonary tuberculosis.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Antiinfectives for systemic use -> Antibacterials for systemic use -> Sulfonamides and trimethoprims -> Intermediate-acting sulfonamides -> Antibiotics
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Synthesis: prepared from ethyl 5-methylisoxazole-3-carbamate

General Manufacturing Information

Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-: ACTIVE

Analytic Laboratory Methods

AOAC 985.48. Sulfamethoxazole in Drug Tablets. Liquid Chromatographic Method. Sulfamethoxazole in drug tablets is extracted with methanol, sulfamerazine is added as internal standard, and cmpd are determined by liquid chromatography on normal phase silica column with isooctane-dichloromethane-2-propanol-acetonitrile-acetic acid (70+25+5+5+0.5) mobile phase and ultraviolet detector set at 254 nm.
Analyte: sulfamethoxazole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: sulfamethoxazole; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: sulfamethoxazole; matrix: chemical identification; procedure: dissolution in hydrochloric acid; addition of sodium nitrite solution; addition of 2-naphthol in sodium hydroxide solution; formation of an red-orange precipitate
For more Analytic Laboratory Methods (Complete) data for SULFAMETHOXAZOLE (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

BLOOD OR URINE, SPECTROPHOTOMETRY. /SULFONAMIDES/
Analyte: sulfamethoxazole; matrix: blood (serum); procedure: micellar electrokinetic capillary chromatography with ultraviolet detection at 215 nm
Analyte: sulfamethoxazole; matrix: blood (plasma); procedure: capillary electrophoresis with ultraviolet detection at 200 nm
Analyte: sulfamethoxazole; matrix: blood (plasma); procedure: capillary electrophoresis with ultraviolet detection at 220 nm
For more Clinical Laboratory Methods (Complete) data for SULFAMETHOXAZOLE (28 total), please visit the HSDB record page.

Storage Conditions

Commercially available sulfamethoxazole tablets and oral suspension should be protected from light and stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing of the oral suspension should be avoided.

Interactions

Salicylates reportedly increases serum sulfonamide levels, presumably by displacement from plasma protein binding sites. /sulfonamides/
These medications /coumarin- or indandione-derivative anticoagulants; hydantoin anticonvulsants or oral antidiabetic agents/ may be displaced from protein binding sites and/or their metabolism may be inhibited by some sulfonamides, resulting in increased or prolonged effects and/or toxicity; dosage adjustments may be necessary during and after sulfonamide therapy. /Sulfonamides/
Concurrent use of bone marrow depressants with sulfonamides may increase the leukopenic and/or thrombocytopenic effects; if concurrent use is required, close observation for myelotoxic effects should be considered. /Sulfonamides/
Concurrent long-term use of sulfonamides /with estrogen-containing, oral contraceptives/ may result in increased incidence of breakthrough bleeding and pregnancy. /Sulfonamides/
For more Interactions (Complete) data for SULFAMETHOXAZOLE (18 total), please visit the HSDB record page.

Stability Shelf Life

Stable in air.

Dates

Modify: 2023-08-15

Anaerobic biodegradation of four sulfanilamide antibiotics: Kinetics, pathways and microbiological studies

Shaona Wang, Rongfang Yuan, Huilun Chen, Fei Wang, Beihai Zhou
PMID: 34492796   DOI: 10.1016/j.jhazmat.2021.125840

Abstract

Large amounts of sulfanilamide antibiotics (SAs) have been excreted into the manure. In this study, the anaerobic biodegradation of four kinds of SAs including sulfaquinoxaline (SQX), sulfamethoxazole (SMX), sulfamethoxine (SMD) and sulfathiazole (STZ) was investigated. The degradation rates of SQX and STZ decreased with the increase of the concentrations of other organics, but those of SMX and SMD were less affected. The average degradation rates of SAs were in the order of SMX >SMD ≈QX >STZ, with the best degradation rate constants of 0.30125, 0.14752, 0.16696, and 0.06577 /d, respectively. STZ had the greatest effect on the population richness of microbes, whereas SQX had the largest impact on the population diversity. The degradation rates of SAs were positively correlated with the abundances of Proteobacteria and Bacteroidetes, and negatively correlated with the abundance of Firmicutes. The common degradation pathways of SAs were S-N cleavage and substitution. The specific functional groups of SQX, SMX and SMD, including quinoxaline, isoxazole and pyrimidine rings, could be opened, but the thiazole ring of STZ was difficult to be decomposed. After the rings of the specific functional groups were opened, they would be further substituted or decomposed to be products with small molecules.


A photo-renewable ZIF-8 photo-electrochemical sensor for the sensitive detection of sulfamethoxazole antibiotic

Sujuan Hu, Yongqi Wei, Jiao Wang, Yingjian Yu
PMID: 34482863   DOI: 10.1016/j.aca.2021.338793

Abstract

Electroanalysis is an effective monitoring method for organic pollution in environmental samples. However, chemical fouling with the formation of non-conductive fouled films easily occurs on the surface of the electrode during organic pollution detection that would inactivate the electrode and affect the detecting sensitivity of organic pollution. In this work, we found that zeolitic imidazolate framework-8 (ZIF-8) electrode can achieve effective degradation of non-conductive fouled films under the light illumination during electrochemical detection of some typical organic pollution (sulfamethoxazole (SMX), Bisphenol A (BPA) and diclofenac sodium (DS)). Profiting from the charge transfer capability and photoelectric characteristics, ZIF-8 electrode exhibits a lower detection limitation for organic pollution detection and superior regeneration property. The nice detection and superior regenerated property are mainly due to non-selective superoxide radical (·O
) and hydroxyl radicals (·OH) mediation produced by ZIF-8 electrode under light illumination that can mineralize anodic fouled products and resume surface reactive sites. Compared with the single electrochemical determination, photo-assisted electroanalysis provides a stable monitoring and a renewable pathway for practical applications.


Comparison of the degradation of multiple amine-containing pharmaceuticals during electroindirect oxidation and electrochlorination processes in continuous system

Yu-Jung Liu, Ching-Yao Hu, Shang-Lien Lo
PMID: 34391021   DOI: 10.1016/j.watres.2021.117517

Abstract

The degradation of pharmaceuticals by electrochemical oxidation (EO) in simulated wastewater containing multiple pharmaceuticals was compared between batch and continuous reactors. Despite the excellent efficiencies achieved in batch experiments, the practical/large-scale applications of EO-degrading amine-containing pharmaceuticals has not yet been accomplished. This paper presents the results of continuous experiments with one of the most promising electrochemical configurations of Pt/Ti electrodes before proceeding to application. In the continuous electrooxidation system (without chloride), direct oxidation on the electrode surface and oxidation by hydroxyl radicals were the main pathways. Due to their short lifespans, the radicals could not be transferred to the bulk solution, and the removal of pharmaceuticals followed the order of sulfamethoxazole (SMX) > paracetamol (PAR) > diclofenac (DIC). In the electrochlorination system (with chloride), oxidation by residual chlorine was the main pathway. The removal of pharmaceuticals followed the order of sulfamethoxazole (SMX) > diclofenac (DIC) > paracetamol (PAR). High SMX removal was realized because of the high reaction rate of SMX with free chlorine. Among the pharmaceuticals, PAR had the lowest removal because it is a neutral species with a low mass transfer rate without the attraction of electrostatic force. These results are consistent with the predictions from our previous batch-scale study, which showed that the reaction rate of dissociated compounds could be increased by the addition of electrostatic force. Furthermore, multiple coexisting pharmaceuticals, such as SMX and PAR or DIC, may form dimers that can be transferred to complex structures and cause higher toxicity.


[Enrichment of Antibiotic Resistant Bacteria and Antibiotic Resistance Genes by Sulfamethoxazole in the Biological Treatment System of Mariculture Wastewater]

Jin-Peng Wang, Yang-Guo Zhao, Yu-Bo Hu
PMID: 34309265   DOI: 10.13227/j.hjkx.202012287

Abstract

Although antibiotics are heavily used in mariculture, only a small portion of the added antibiotics is absorbed. Little is known about the response process of antibiotics, antibiotic resistant bacteria, and antibiotic resistance genes to antibiotic-containing wastewater entering a wastewater treatment system. In this study, an anoxic/aerobic moving bed biofilm reactor (A/O-MBBR) was used to treat marine aquaculture wastewater containing sulfamethoxazole (SMX). The antibiotics and resistance genes in the reactor were then evaluated under selective SMX pressure, and the changing abundance patterns and the response of microbial communities and cultivable resistant bacterial populations were further explored. The results show that with an influent SMX concentration of 500 μg ·L
and a hydraulic retention time of 8 h, SMX had a slight effect on the removal rate of NH
-N and NO
-N, following which the performance gradually recovered. During this stage, SMX removal reached approximately 32%, with more than 78% of SMX removed from the hypoxic zone. The resistance gene was more significantly enriched in the hypoxic zone than in the aerobic zone. In the hypoxic zone, the absolute abundance of gene
increased by 2.43 log, whereas that of gene
increased by 1.71 log. In the region, the absolute abundance of
increased by 1.17 log, whereas that of
increased by 0.91 log. Resistant plate culture and high-throughput sequencing showed that the genus
was the most dominant culturable resistant bacteria in the reactor. The genus
predominated in the uncultured resistant bacteria in the reactor. This study showed that marine aquaculture wastewater containing SMX promotes the enrichment of resistance genes, causing the abundance of some resistant bacteria to increase significantly.


Efficacy of a novel electrochemical membrane-aerated biofilm reactor for removal of antibiotics from micro-polluted surface water and suppression of antibiotic resistance genes

Lehui Ren, Mei Chen, Junjian Zheng, Zhouyan Li, Chenxin Tian, Qiaoying Wang, Zhiwei Wang
PMID: 34274586   DOI: 10.1016/j.biortech.2021.125527

Abstract

An electrochemical membrane-aerated biofilm reactor (EMABR) was developed for removing sulfamethoxazole (SMX) and trimethoprim (TMP) from contaminated water. The exertion of electric field greatly enhanced the degradation of SMX and TMP in the EMABR (~60%) compared to membrane-aerated biofilm reactor (MABR, < 10%), due to the synergistic effects of the electro-oxidation (the generation of reactive oxygen species) and biological degradation. Microbial community analyses demonstrated that the EMABR enriched the genus of Xanthobacter, which was potentially capable of degrading aromatic intermediates. Moreover, the EMABR had a lower relative abundance of antibiotic resistance genes (ARGs) (0.23) compared to the MABR (0.56), suggesting the suppression of ARGs in the EMABR. Further, the SMX and TMP degradation pathways were proposed based on the detection of key intermediate products. This study demonstrated the potential of EMABR as an effective technology for removing antibiotics from micro-polluted surface water and suppressing the development of ARGs.


Bioremoval and tolerance study of sulfamethoxazole using whole cell

Pitchaya Piyaviriyakul, Narin Boontanon, Suwanna Kitpati Boontanon
PMID: 34270386   DOI: 10.1080/10934529.2021.1941558

Abstract

Antibiotic contamination raises concerns over antibiotic resistance genes (ARGs), which can severely impact the human health and environment. Sulfamethoxazole (SMX) is a widely used antibiotic that is incompletely metabolized in the body. In this study, the research objectives were (1) to isolate the native strain of
. from the environment and analyze the tolerance toward SMX concentration by evaluating fungal growth, and (2) to investigate the potential of SMX removal by fungi. The potential fungi isolated from rotten tree bark showed 97% similarity to
(Accession no. MH707098.1). The whole cell of fungi was examined in vitro; the strain
BGP115 eliminated 71% of SMX after 7 days, while the white rot fungi
, demonstrated 90% removal after 10 days. Furthermore, the tolerance of fungal growth toward SMX concentration at 10 mg L
was analyzed, which indicated that
BGP115 (the screened strain) exhibited more tolerance toward SMX than
(the reference strain). The screened fungi isolated from rotted tree bark demonstrated the ability of SMX bioremoval and the potential to be tolerant to high concentrations of SMX.


Solar light induced photocatalytic removal of sulfamethoxazole from water and wastewater using BiOCl photocatalyst

Athanasia Petala, Olga S Arvaniti, Georgia Travlou, Dionissios Mantzavinos, Zacharias Frontistis
PMID: 34232806   DOI: 10.1080/10934529.2021.1948271

Abstract

The photocatalytic activity of bismuth oxychloride (BiOCl) toward sulfamethoxazole (SMX) elimination was investigated. BiOCl was synthesized according to a simple method using thiourea. Its physicochemical characteristics were determined by nitrogen physisorption, X-Ray diffraction, diffuse reflectance spectroscopy, scanning electron microscopy and transmission electron microscopy. Simulated solar irradiation and 1 g/L BiOCl, could effectively remove 0.5 mg/L SMX in less than 90 min. An increase in SMX concentration from 0.25 mg/L to 4 mg/L decreased the observed kinetic constant. Concerning the pH effect, it was found that under alkaline conditions SMX removal was slightly hindered. The water matrix's influence on SMX removal was explored, carrying out experiments in real water matrices, (bottled water (BW) and secondary effluent (WW)). Interestingly SMX removal was not practically altered in WW secondary effluent, but it was slightly hindered in BW bottled water. Experiments, performed in synthetic matrices, revealed that the presence of bicarbonates and chlorides slightly slowed down degradation kinetics, while humic acid enhanced SMX removal at concentrations up to 10 mg/L. Finally, an enhancement on SMX degradation was observed in the presence of persulfate. Quenching experiments of potential reactive species revealed that SMX degradation takes place mainly through reaction with hydroxyl radicals and photogenerated electrons.


Impact of sulfamethoxazole on a riverine microbiome

Chiara Borsetto, Sebastien Raguideau, Emma Travis, Dae-Wi Kim, Do-Hoon Lee, Andrew Bottrill, Richard Stark, Lijiang Song, Chang-Jun Cha, Jonathan Pearson, Christopher Quince, Andrew C Singer, Elizabeth M H Wellington
PMID: 34225233   DOI: 10.1016/j.watres.2021.117382

Abstract

The continued emergence of bacterial pathogens presenting antimicrobial resistance is widely recognised as a global health threat and recent attention focused on potential environmental reservoirs of antibiotic resistance genes (ARGs). Freshwater environments such as rivers represent a potential hotspot for ARGs and antibiotic resistant bacteria as they are receiving systems for effluent discharges from wastewater treatment plants (WWTPs). Effluent also contains low levels of different antimicrobials including antibiotics and biocides. Sulfonamides are antibacterial chemicals widely used in clinical, veterinary and agricultural settings and are frequently detected in sewage sludge and manure in addition to riverine ecosystems. The impact of such exposure on ARG prevalence and diversity is unknown, so the aim of this study was to investigate the release of a sub-lethal concentration of the sulfonamide compound sulfamethoxazole (SMX) on the river bacterial microbiome using a flume system. This system was a semi-natural in vitro flume using river water (30 L) and sediment (6 kg) with circulation to mimic river flow. A combination of 'omics' approaches were conducted to study the impact of SMX exposure on the microbiomes within the flumes. Metagenomic analysis showed that the addition of low concentrations of SMX (<4 μg L
) had a limited effect on the bacterial resistome in the water fraction only, with no impact observed in the sediment. Metaproteomics did not show differences in ARGs expression with SMX exposure in water. Overall, the river bacterial community was resilient to short term exposure to sub-lethal concentrations of SMX which mimics the exposure such communities experience downstream of WWTPs throughout the year.


Persulfate Oxidation of Sulfamethoxazole by Magnetic Iron-Char Composites via Nonradical Pathways: Fe(IV) Versus Surface-Mediated Electron Transfer

Jun Liang, Xiaoguang Duan, Xiaoyun Xu, Kexin Chen, Yue Zhang, Ling Zhao, Hao Qiu, Shaobin Wang, Xinde Cao
PMID: 34213309   DOI: 10.1021/acs.est.1c01618

Abstract

Despite the vital roles of reactive radical species in the coupled iron-carbon composite/persulfate (PS) system for eliminating pollutants, nonradical contributions are typically overlooked. Herein, we developed two efficient magnetic iron-char composites via low-temperature (BCFe-400) and high-temperature (BCFe-700) pyrolysis. The two composites activated PS through nonradical pathways for sulfamethoxazole (SMX) degradation. In the BCFe-400/PS system, high-valent iron Fe(IV) was the dominant active species for the oxidation, evidenced by methyl phenyl sulfoxide-based probe tests, Mössbauer spectroscopy, and in situ Raman analyses with kinetic evaluation. In the BCFe-700/PS system, surface-mediated electron transfer dominated the oxidation, and the nonradical regime was probed by the electrochemical test and in situ Raman analysis. Furthermore, the BCFe-400/PS system maintained high efficiency in continuous degradation of SMX due to the feasible Fe
generation toward Fe(IV) formation. In the BCFe-700/PS system, the stability of the system was limited due to the hindered electron transfer between the surface reactive complex (i.e., BCFe-700-PS*) and SMX, and thermal treatment would help recover the reactivity. Both BCFe-400/PS and BCFe-700/PS systems exhibited high performances for SMX removal in the presence of chloride and humic acid and in real water matrixes (e.g., seawater, piggery wastewater, and landfill leachate), exhibiting the great merits of the nonradical system. Overall, the study would provide new insights into PS activation by iron-loaded catalysts to efficiently degrade pollutants via nonradical pathways.


Sulfamethoxazole Leaching from Manure-Amended Sandy Loam Soil as Affected by the Application of Jujube Wood Waste-Derived Biochar

Mohammad I Al-Wabel, Munir Ahmad, Muhammad I Rafique, Mutair A Akanji, Adel R A Usman, Abdullah S F Al-Farraj
PMID: 34361826   DOI: 10.3390/molecules26154674

Abstract

Vertical translocation/leaching of sulfamethoxazole (SMZ) through manure-amended sandy loam soil and significance of biochar application on SMZ retention were investigated in this study. Soil was filled in columns and amended with manure spiked with 13.75 mg kg
(S1), 27.5 mg kg
(S2), and 55 mg kg
(S3) of SMZ. Jujube (
L.) wood waste was transformed into biochar and mixed with S3 at 0.5% (S3-B1), 1.0% (S3-B2), and 2.0% (S3-B3) ratio. Cumulative SMZ leaching was lowest at pH 3.0, which increased by 16% and 34% at pH 5.0 and 7.0, respectively. A quicker release and translocation of SMZ from manure occurred during the initial 40 h, which gradually reduced over time. Intraparticle diffusion and Elovich kinetic models were the best fitted to leaching data. S3 exhibited the highest release and vertical translocation of SMZ, followed by S2, and S1; however, SMZ leaching was reduced by more than twofold in S3-B3. At pH 3.0, 2.0% biochar resulted in 99% reduction in SMZ leaching within 72 h, while 1.0% and 0.5% biochar applications reduced SMZ leaching to 99% within 120 and 144 h, respectively, in S3. The higher SMZ retention onto biochar could be due to electrostatic interactions, H-bonding, and π-π electron donor acceptor interactions.


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